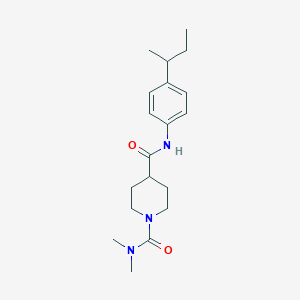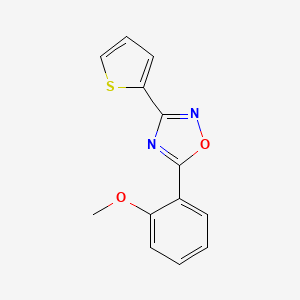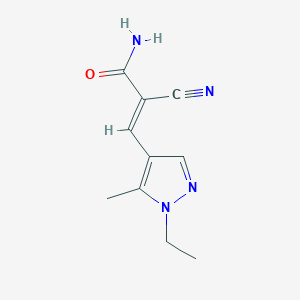
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as AMPTP, is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential use in various research applications.
作用机制
The mechanism of action of 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not well understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation. Additionally, it has been found to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been found to have low toxicity and high stability, making it suitable for long-term experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research on 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Another direction is to study its effects on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods for this compound.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various research applications.
合成方法
The synthesis of 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves a multi-step process that includes the reaction of 2-methoxyphenylhydrazine with 2-thiophenecarboxaldehyde, followed by the addition of acetylacetone and subsequent cyclization to form the pyrazole ring. The final product is obtained through purification and isolation steps.
科学研究应用
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively used in scientific research for its potential therapeutic effects. It has been studied for its anticancer properties, as it has been found to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, it has been investigated for its anti-inflammatory effects, as it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, as it has been found to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-14(12-6-3-4-7-15(12)20-2)10-13(17-18)16-8-5-9-21-16/h3-9,14H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHPVSAKSZSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)

![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)


![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)